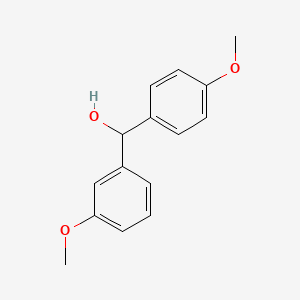
(3-Methoxyphenyl)(4-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)(4-methoxyphenyl)methanol is an organic compound characterized by the presence of two methoxyphenyl groups attached to a central methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(4-methoxyphenyl)methanol typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out at room temperature, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method ensures higher yields and purity of the compound, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
(3-Methoxyphenyl)(4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of methoxybenzaldehydes or methoxybenzoic acids.
Reduction: Production of methoxyphenylmethanol derivatives.
Substitution: Generation of various substituted methoxyphenyl compounds.
科学研究应用
(3-Methoxyphenyl)(4-methoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of (3-Methoxyphenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)methanol: Shares structural similarities but differs in the position of the methoxy group.
(3-Methoxyphenyl)methanol: Similar structure with a single methoxy group on the phenyl ring.
(3-Methoxyphenyl)(4-methoxyphenyl)ethanol: Similar structure with an ethanol moiety instead of methanol.
Uniqueness
(3-Methoxyphenyl)(4-methoxyphenyl)methanol is unique due to the presence of two methoxy groups on different phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H16O3 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC 名称 |
(3-methoxyphenyl)-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-8-6-11(7-9-13)15(16)12-4-3-5-14(10-12)18-2/h3-10,15-16H,1-2H3 |
InChI 键 |
RCAWJBRAQKFPFV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
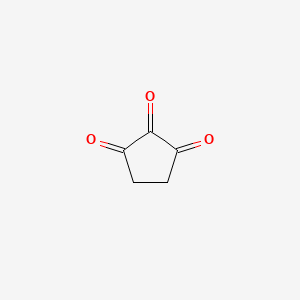
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)
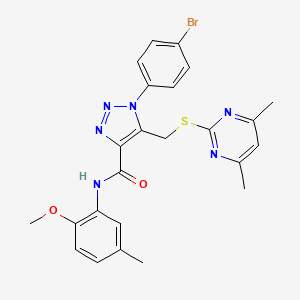
![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
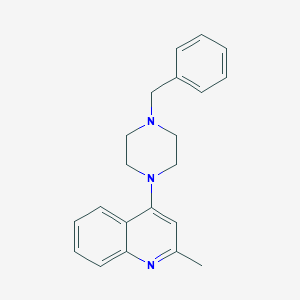

![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)
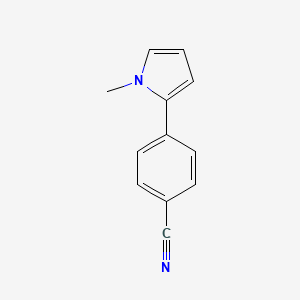
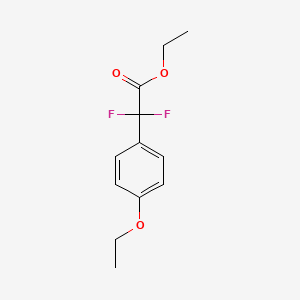
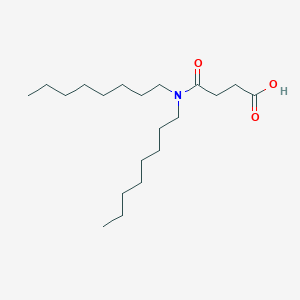
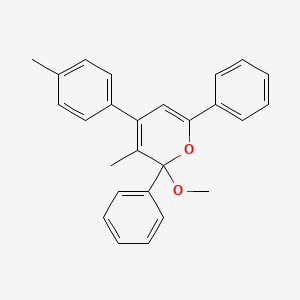
![2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)

